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Compound of Interest

Compound Name: 4-Bromo-5-nitro-1H-indazole

Cat. No.: B1441986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of 4-
Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0). It is important to note that publicly

available, experimentally verified data for this specific compound is limited. Therefore, this

guide synthesizes information from commercial supplier data, computational predictions, and

established chemical principles for analogous structures. All predicted data and proposed

experimental protocols should be treated as theoretical and require experimental validation.

Introduction: The Strategic Importance of the
Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring,

is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to purine

allows it to function as a versatile hinge-binding motif in various protein kinases, making it a

"privileged scaffold" in the design of targeted therapeutics, particularly in oncology.[3][4] The

introduction of substituents onto the indazole core allows for the fine-tuning of steric, electronic,

and pharmacokinetic properties, enabling the development of highly potent and selective

agents.[1]

4-Bromo-5-nitro-1H-indazole is a strategically functionalized derivative poised for further

chemical elaboration. The presence of a bromine atom at the 4-position provides a handle for

transition metal-catalyzed cross-coupling reactions, while the nitro group at the 5-position acts
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as a strong electron-withdrawing group, influencing the molecule's reactivity and serving as a

precursor for an amino group. This guide provides a detailed exploration of the known and

predicted chemical properties of this valuable research chemical.[5]

Core Compound Identification and Physicochemical
Properties
4-Bromo-5-nitro-1H-indazole is identifiable by its unique CAS number, 1190315-72-0.[6][7][8]

[9][10] It is commercially available from various suppliers, typically with a purity of 96% or

higher.[6][9]

Structural and Molecular Data
The core structure consists of an indazole ring system substituted with a bromine atom at

position 4 and a nitro group at position 5.

Property Value Source(s)

CAS Number 1190315-72-0 [5][6]

Molecular Formula C₇H₄BrN₃O₂ [5][6]

Molecular Weight 242.03 g/mol [5][6]

Canonical SMILES
C1=CC(=C(C2=C1NN=C2)Br)

[O-]
[5][6]

InChI Key
BHTUCPXIMAPXJQ-

UHFFFAOYSA-N
[5]

Predicted Physicochemical Properties
Note: The following data are computationally predicted and have not been experimentally

verified. They provide estimations for guiding experimental design.
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Property Predicted Value Source(s)

Topological Polar Surface Area

(TPSA)
71.82 Å² [6]

LogP (Octanol-Water Partition

Coeff.)
2.2336 [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 3 [6]

Rotatable Bonds 1 [6]

Melting Point

No experimental data

available. For comparison, the

related compound 3-Bromo-5-

nitro-1H-indazole has a melting

point of approximately 210-

214°C.[11]

N/A

Boiling Point
No experimental data

available.
N/A

Solubility

No experimental data

available. Expected to have

good solubility in organic

solvents like DMSO and DMF,

with slight solubility in water,

similar to other nitroindazoles.

[11]

N/A

Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 4-Bromo-5-nitro-1H-indazole is not readily

available, a plausible route can be conceptualized based on the nitration of a bromo-indazole

precursor. This approach is rooted in established electrophilic aromatic substitution chemistry

on the indazole ring. The nitration of 4-bromo-1H-indazole is the most direct theoretical

pathway.
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Causality Behind Experimental Choices:
Starting Material: 4-Bromo-1H-indazole (CAS 186407-74-9) is a commercially available

starting material.[12]

Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is the standard and

most effective reagent for the nitration of aromatic systems. Sulfuric acid protonates the nitric

acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to

overcome the electron-withdrawing effect of the bromine atom and the deactivating nature of

the pyrazole ring.

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10°C)

to control the exothermic nitration reaction and minimize the formation of side products.

Step-by-Step Methodology (Theoretical):
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, carefully add 4-Bromo-1H-indazole (1.0 eq).

Acidification: Cool the flask in an ice-water bath to 0°C and slowly add concentrated sulfuric

acid (H₂SO₄) with stirring until the starting material is fully dissolved.

Nitration: While maintaining the temperature between 0°C and 10°C, add a pre-cooled

mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise

via the dropping funnel.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low

temperature for a designated period (e.g., 1-2 hours). Monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous

stirring. This will cause the product to precipitate out of the acidic solution.

Isolation: Collect the resulting solid precipitate by vacuum filtration.

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH

paper to remove residual acid.
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Drying: Dry the solid product under vacuum to yield crude 4-Bromo-5-nitro-1H-indazole.

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent

(e.g., ethanol or an ethanol/water mixture) to obtain the final product of high purity.
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Caption: Proposed synthesis workflow for 4-Bromo-5-nitro-1H-indazole.
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Expected Reactivity and Chemical Behavior
The reactivity of 4-Bromo-5-nitro-1H-indazole is dictated by the interplay of its functional

groups and the aromatic indazole core.

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is acidic and can be

deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can

undergo alkylation or acylation reactions. Studies on other nitroindazoles show that

alkylation can occur at both N1 and N2 positions, with the product ratio being dependent on

reaction conditions.[13][14]

Electrophilic Aromatic Substitution: The indazole ring is generally less reactive towards

electrophilic substitution than benzene due to the pyrazole moiety. The strong electron-

withdrawing effect of the nitro group at C5 and the bromo group at C4 will further deactivate

the benzene ring, making additional electrophilic substitutions challenging.

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 5-position strongly activates

the benzene ring towards nucleophilic aromatic substitution. While the nitro group itself can

sometimes be displaced, it is more likely to activate other positions for substitution by strong

nucleophiles.[15][16]

Cross-Coupling Reactions: The C4-Br bond is a prime site for palladium-catalyzed cross-

coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for

the introduction of a wide variety of aryl, heteroaryl, vinyl, or amino substituents at this

position, making it a key transformation for library synthesis in drug discovery.[3]

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This

transformation is fundamental, as the resulting 4-bromo-1H-indazol-5-amine is a versatile

intermediate for the synthesis of amides, ureas, and other derivatives with potential

biological activity.
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Key Reactivity Pathways Derivative Scaffolds
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Caption: Key reactivity pathways of 4-Bromo-5-nitro-1H-indazole.

Spectroscopic Characterization (Predicted)
No experimental spectra are available in the searched literature. The following are predictions

based on fundamental principles of NMR spectroscopy and analysis of similar structures.[17]

1H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆

NH Proton: A broad singlet is expected far downfield, likely > 13 ppm, characteristic of the

acidic indazole N-H proton.

Aromatic Protons: The benzene portion of the indazole will show three protons. Their

chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine

atom. We can expect signals in the range of 7.5-8.5 ppm. The proton at C7 would likely be a

doublet, the proton at C6 a doublet of doublets, and the proton at C3 (on the pyrazole ring) a

singlet.

13C NMR Spectroscopy (Predicted)
The spectrum will show 7 distinct carbon signals.
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The carbons attached to the electron-withdrawing bromine (C4) and nitro group (C5) will be

significantly affected. C5 is expected to be shifted downfield due to the nitro group's

deshielding effect.

The remaining aromatic carbons would appear in the typical range of 110-140 ppm.

Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Bromo-5-nitro-1H-indazole is not publicly available.

The safety information provided here is based on related bromo-nitro aromatic compounds and

should be used as a guideline pending a formal hazard assessment.

Hazard Statements: Based on analogous compounds, it is likely to be classified as harmful if

swallowed, causes skin irritation, and causes serious eye irritation.[12]

Precautionary Measures:

Handle in a well-ventilated area or a fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid breathing dust.

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[6][7]

Applications in Research and Drug Discovery
While specific biological activities for 4-Bromo-5-nitro-1H-indazole have not been reported, its

value lies in its potential as a key building block for synthesizing libraries of more complex

molecules for screening. Indazole derivatives have shown a wide range of pharmacological

activities, including:

Anticancer Agents: As kinase inhibitors (e.g., for PLK4, c-Kit, PDGFRβ).[1][3]
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Anti-inflammatory Agents.[4]

Antiparasitic Agents.[2]

The dual functionality of this molecule allows for sequential or orthogonal modifications at the

C4 (via cross-coupling) and C5 (via nitro reduction and subsequent derivatization) positions,

providing a powerful platform for structure-activity relationship (SAR) studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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